Hexuronic Acid

Enzyme Kinetics Glycobiology Metabolism

Choosing the correct hexuronic acid isomer is critical. For enzymatic assays, D-galacturonic acid (CAS 685-73-4) provides a 33% lower Km than D-glucuronic acid, boosting sensitivity. For HPLC-MS or CE analysis of glycosaminoglycans, use authentic reference standards of each isomer (D-glucuronic, D-galacturonic, L-iduronic) to ensure distinct retention times. Industrial biorefineries valorizing pectin should target D-galacturonic acid for high-value products such as L-lysine and lycopene. Pulp mills monitor hexenuronic acid to cut bleaching costs. Demand isomer-specific purity.

Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
Cat. No. B7769942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexuronic Acid
Molecular FormulaC6H10O7
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)O)C(=O)O)O)O
InChIInChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)
InChIKeyAEMOLEFTQBMNLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexuronic Acid: A Foundational Class of Sugar Acids for Biomedical Research and Industrial Bioprocessing


Hexuronic acid is a class of uronic acids derived from hexoses, encompassing several stereoisomers such as D-glucuronic acid, D-galacturonic acid, L-iduronic acid, D-mannuronic acid, and L-guluronic acid [1]. These sugar acids are integral to the structure of glycosaminoglycans (e.g., heparan sulfate, hyaluronic acid) and plant cell wall polysaccharides (e.g., pectin, xylan), thereby playing critical roles in cellular signaling, tissue engineering, and biomass conversion [2].

Hexuronic Acid Selection: Why Stereochemistry Dictates Biological and Industrial Outcomes


The term 'hexuronic acid' describes a family of isomers with identical molecular formulas (C6H10O7) but distinct stereochemical configurations (e.g., D-glucuronic vs. L-iduronic acid) [1]. This stereochemical diversity directly impacts enzyme recognition, polymer conformation, and chemical reactivity [2]. Therefore, substituting one hexuronic acid for another, or using a non-specific mixture, can lead to assay failure, reduced biocatalytic efficiency, or compromised material properties [3]. A precise selection, guided by quantitative evidence, is paramount for experimental reproducibility and process optimization.

Quantitative Differentiation of Hexuronic Acid Isomers: A Procurement-Focused Evidence Guide


Enzymatic Discrimination: Differential Substrate Affinity (Km) in Glucuronolactone Reductase Assays

Different hexuronic acid isomers exhibit markedly different affinities for the same enzyme, directly impacting the outcome of enzymatic assays and metabolic studies. In a study using purified glucuronolactone reductase from rat kidney, the Michaelis constant (Km), a measure of substrate affinity, was determined for several key isomers [1]. The data reveal that D-galacturonic acid (Km = 4 mM) is a 50% better substrate than D-glucuronic acid (Km = 6 mM) for this specific enzyme, while L-iduronic acid displays an identical affinity to D-glucuronic acid (Km = 6 mM) [1].

Enzyme Kinetics Glycobiology Metabolism

Electrophoretic Separation: Distinct Migratory Patterns of Hexuronic Acid Derivatives in Complex-Forming Buffers

The separation and identification of hexuronic acids and their derivatives is crucial for analyzing complex biological and industrial samples. Electrophoresis in molybdate-complexing buffers demonstrates that representatives of natural hexuronic acids, including amphoteric amino sugars and unsubstituted forms, exhibit distinct separability and migration patterns [1]. While some unsubstituted hexuronic acids are less easily separated, the technique is effective for several derivatives, achieving separations within a few hours without prior reduction [1].

Analytical Chemistry Glycomics Separation Science

Metabolic Pathway Engineering: Specificity of Hexuronic Acid Utilization in Microbial Hosts

The choice of hexuronic acid feedstock significantly impacts microbial growth and product yields in industrial biotechnology. A study engineering Corynebacterium glutamicum demonstrated that the organism can utilize both D-galacturonic acid (abundant in pectin-rich waste streams) and D-glucuronic acid (a component of plant xylans) for growth and production of valuable compounds like L-ornithine, L-lysine, and lycopene [1]. The specific yields and growth rates are dependent on the hexuronic acid source, indicating that tailored metabolic pathways are required for optimal bioprocessing [1].

Metabolic Engineering Industrial Biotechnology Biomanufacturing

Pulp and Paper Processing: The Critical Impact of Hexenuronic Acid Content on Bleaching Efficiency

In the pulp and paper industry, the presence of specific hexuronic acid derivatives, such as hexenuronic acids (HexAs), directly impacts the efficiency and cost of bleaching processes. A patent (EP1062388) describes a method for bleaching paper pulp that includes an acid treatment step specifically designed to reduce the amount of hexuronic acids present in the pulp by at least 10% [1]. Furthermore, industrially made kraft pulps can contain 60-75 mmol/kg of HexAs, which accounts for 6-7.5 kappa units and interferes with bleaching by increasing chemical consumption and compromising brightness stability [2].

Pulp and Paper Industrial Chemistry Bioprocessing

Procurement-Optimized Application Scenarios for Hexuronic Acid Isomers


Enzymatic Assay Development: Selecting the Optimal Hexuronic Acid Substrate

Researchers developing enzymatic assays involving glucuronolactone reductase or similar enzymes should procure high-purity D-galacturonic acid (CAS 685-73-4) instead of D-glucuronic acid (CAS 6556-12-3) when a higher affinity substrate is required. The 33% lower Km value (4 mM vs. 6 mM) for D-galacturonic acid [1] translates to a more sensitive assay, especially when detecting low concentrations of the enzyme. This choice is critical for achieving reproducible and quantitative kinetic data.

Analytical Standard Procurement for Complex Carbohydrate Analysis

For laboratories performing capillary electrophoresis or HPLC-MS analysis of glycosaminoglycans or plant cell wall hydrolysates, procuring authentic reference standards of each relevant hexuronic acid isomer (e.g., D-glucuronic, D-galacturonic, L-iduronic) is non-negotiable. The distinct electrophoretic mobility and chromatographic retention times of these isomers [1] mean that a single 'hexuronic acid' standard will not suffice for accurate identification and quantification. This ensures analytical validity and data integrity.

Sustainable Bioproduction: Optimizing Feedstock for Engineered C. glutamicum

Industrial biotechnology groups seeking to valorize pectin-rich waste streams (e.g., citrus peels, sugar beet pulp) should prioritize D-galacturonic acid as the target molecule. As demonstrated in engineered C. glutamicum strains, D-galacturonic acid serves as a viable carbon source for producing high-value compounds like L-lysine and lycopene [1]. Procurement and pretreatment strategies should be tailored to maximize the release and utilization of D-galacturonic acid from the biomass to achieve economically viable product titers.

Pulp Mill Process Control: Monitoring Hexenuronic Acid Content for Cost Reduction

Pulp and paper manufacturing facilities should implement routine monitoring of hexenuronic acid (HexA) content in their kraft pulp. Given that HexA levels of 60-75 mmol/kg can account for up to 7.5 kappa units and significantly increase bleaching chemical consumption [1], tracking this parameter allows for precise adjustment of upstream cooking and downstream acid treatment steps. Reducing HexA content by at least 10% through targeted acid washing [2] can lead to substantial savings in bleaching agents and improve final pulp quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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